2-(2,6-Dichlorophenyl)acetamide

描述

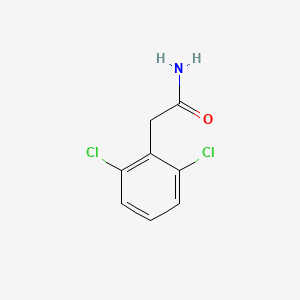

Structure

2D Structure

属性

IUPAC Name |

2-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPLFZWNVMCJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392351 | |

| Record name | 2-(2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78433-88-2 | |

| Record name | 2-(2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-dichlorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dichlorobenzeneacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY792EZ8SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 2,6 Dichlorophenyl Acetamide and Its Derivatives

General Synthetic Pathways for the 2-(2,6-Dichlorophenyl)acetamide Core Structure

The formation of the this compound backbone is predominantly achieved through the creation of an amide bond, starting from precursors containing the 2,6-dichlorophenylacetyl moiety.

Amidation Reactions and Coupling Strategies

Amidation represents the most direct method for constructing the this compound core. This involves the reaction of a 2,6-dichlorophenylacetic acid derivative with an amine source. Modern coupling agents are frequently employed to facilitate this transformation under mild conditions, ensuring high yields and purity.

A common strategy involves the use of carbodiimide (B86325) coupling agents. For instance, the synthesis of N-substituted acetamides is achieved by reacting 2,6-dichlorophenylacetic acid with a primary amine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) and a base such as triethylamine (B128534) in a suitable solvent like dichloromethane (B109758). nih.govresearchgate.net This method is widely applicable for creating a variety of amide derivatives.

Alternative pathways include the reaction of more activated forms of the carboxylic acid, such as the acyl chloride (2,6-dichlorophenylacetyl chloride), with an appropriate amine. lookchem.com This classic approach is also effective for forming the amide linkage. Furthermore, ester derivatives like methyl 2,6-dichlorophenylacetate can be condensed with amines or their equivalents, such as guanidine (B92328), to yield the desired acetamide (B32628) structure. lookchem.comgoogle.com

Precursor Synthesis: 2,6-Dichlorophenylacetic Acid Utilization

The principal starting material for these synthetic pathways is 2,6-dichlorophenylacetic acid or its activated forms. This precursor contains the essential 2,6-dichlorophenylacetyl group required for the final amide product.

The versatility of 2,6-dichlorophenylacetic acid is demonstrated in its direct use in condensation reactions or its conversion into more reactive intermediates. lookchem.com These intermediates include:

Methyl 2,6-dichlorophenylacetate : Formed by the methanolysis of 2,6-dichlorophenylacetonitrile (B146609) or esterification of the parent acid. lookchem.comgoogle.com

2,6-Dichlorophenylacetyl chloride : A highly reactive acyl chloride that readily participates in condensation reactions. lookchem.com

These precursors serve as the foundational building blocks for the synthesis of the this compound core and its subsequent derivatives.

Derivatization Strategies via N-Substitution

The nitrogen atom of the acetamide group is a prime site for chemical modification, allowing for the introduction of a wide array of substituents. This N-substitution strategy is a cornerstone for creating derivatives with diverse chemical properties.

Synthesis of N-Phenylacetamide Derivatives (e.g., N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide)

The synthesis of N-aryl acetamides is a common derivatization route. A specific example is the preparation of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. This compound can be synthesized through the reaction of 2-(2,6-dichlorophenyl)acetyl chloride with p-chloroaniline. researchgate.net The reaction may be facilitated by a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This approach exemplifies the straightforward synthesis of N-phenylacetamide derivatives from the core structure's precursors.

Table 1: Synthesis of N-Phenylacetamide Derivatives

| Product | Precursors | Reagents/Conditions | Reference |

|---|

Synthesis of Heterocyclic N-Substituted Acetamides (e.g., 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide)

Introducing heterocyclic moieties at the N-position of the acetamide is another significant derivatization strategy. The synthesis of 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide illustrates this process. It is prepared by the condensation of 2,6-dichlorophenylacetic acid and 2-aminothiazole. nih.govresearchgate.net The reaction is typically carried out in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) as a coupling agent and triethylamine as a base at low temperatures. nih.govresearchgate.net The resulting product features a thiazole (B1198619) ring directly linked to the acetamide nitrogen.

Table 2: Synthesis of Heterocyclic N-Substituted Acetamides

| Product | Precursors | Reagents/Conditions | Reference |

|---|

Synthesis of Guanfacine and Related Diaminomethylidene Derivatives

A particularly important class of derivatives is characterized by a diaminomethylidene group attached to the acetamide nitrogen, exemplified by Guanfacine [N-(aminoiminomethyl)-2-(2,6-dichlorophenyl)acetamide]. lookchem.com Several synthetic routes to Guanfacine have been developed, starting from 2,6-dichlorophenylacetic acid or its derivatives.

One method involves the direct condensation of 2,6-dichlorophenylacetic acid with guanidine. lookchem.com Another approach utilizes the condensation of methyl 2,6-dichlorophenylacetate with guanidine in an alcoholic solvent. lookchem.comgoogle.com A third pathway proceeds by reacting 2,6-dichlorophenylacetyl chloride with S-methylisothiourea, followed by treatment with ammonia (B1221849). lookchem.com These methods highlight the various strategies available for constructing the characteristic guanidino-acetamide structure of Guanfacine.

Table 3: Synthetic Routes to Guanfacine

| Starting Material | Key Reagents | Intermediate (if any) | Reference |

|---|---|---|---|

| 2,6-Dichlorophenylacetic acid | Guanidine | - | lookchem.com |

| Methyl 2,6-dichlorophenylacetate | Guanidine | - | lookchem.comgoogle.com |

| 2,6-Dichlorophenylacetyl chloride | S-methylisothiourea, then Ammonia | S-methyl-N-(2,6-dichlorophenylacetyl)isothiourea | lookchem.com |

Synthesis of Rhodanine-Pyrazoline Hybrid Molecules Incorporating the this compound Fragment

A novel series of rhodanine-pyrazoline hybrid molecules featuring the this compound moiety has been synthesized. researchgate.net The synthetic approach involves a multi-step process. Initially, the key intermediate, 2-[2-(2,6-dichlorophenylamino)-phenyl]-acetamide, is prepared. This is followed by the synthesis of 5-(4-aminobenzylidene)-2-thioxothiazolidin-4-one.

The subsequent reaction between these two intermediates yields a crucial precursor. This precursor then undergoes cyclization with various substituted chalcones in the presence of a catalyst to afford the final rhodanine-pyrazoline hybrid molecules. researchgate.netnih.govmdpi.com The formation of the pyrazoline ring is often confirmed by the appearance of a characteristic AMX pattern for the three protons of the pyrazoline ring in ¹H NMR spectra. nih.govresearchgate.net

The synthesis of these hybrid molecules is significant due to their potential as antiproliferative agents. nih.gov For instance, certain derivatives have demonstrated notable activity against various cancer cell lines. researchgate.net

Synthesis of Sulfonamide Derivatives of 2-[(2,6-Dichlorophenylamino)-phenyl]-acetic acid

A variety of sulfonamide derivatives of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid have been prepared, typically through a two-step synthetic route. yu.edu.jo The parent compound, 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid, serves as a well-known non-steroidal anti-inflammatory agent. yu.edu.jo

The synthesis generally involves the reaction of the starting acetic acid derivative with a suitable sulfonamide moiety. yu.edu.jonih.gov A common method involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. researchgate.net The reaction of 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetyl chloride with various N'-(substituted aryl)-p-aminobenzenesulfonamide derivatives is a documented method to produce these title compounds. nih.gov

The resulting sulfonamide derivatives have been characterized using various spectroscopic techniques, including IR and ¹H-NMR, as well as elemental analysis. yu.edu.jo

Functional Group Interconversions on the this compound Framework

The this compound framework allows for a range of functional group interconversions, enabling the synthesis of diverse derivatives with varied chemical properties.

Oxidation Reactions (e.g., N-oxides)

While specific examples of N-oxide formation directly on the this compound core are not extensively detailed in the provided context, the amide functionality is susceptible to oxidation. The synthesis of related structures, such as pyrazole-pyrazoline hybrids, can involve oxidative aromatization of the pyrazoline ring to a pyrazole. mdpi.com

Reduction Reactions (e.g., Amines)

The amide group in this compound and its derivatives can be reduced to the corresponding amine. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. This conversion is a key step in creating a wider array of structurally diverse compounds.

Nucleophilic Aromatic Substitution on Halogenated Phenyl Rings

The dichlorophenyl ring of this compound is a key site for nucleophilic aromatic substitution (SNA_r) reactions. libretexts.orgmasterorganicchemistry.com Although aryl halides are generally inert to S_N1 and S_N2 reactions, SNA_r can occur when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org The presence of the acetamide group, particularly its orientation and electronic effects, can influence the regioselectivity of these substitution reactions. rsc.org

The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The rate of reaction is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com

Optimization of Reaction Conditions for Yield and Purity Control in Derivative Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of derivatives synthesized from this compound. Key parameters that are often varied include the choice of solvent, temperature, and catalyst.

For instance, in the synthesis of N-amino pyridine-2,6-dione derivatives, a model reaction was used to establish the best reaction conditions by testing various solvents and temperatures. researchgate.net It was found that performing the reaction in DMF at reflux conditions gave a significantly higher yield compared to other solvents at room temperature. researchgate.net

Similarly, in the synthesis of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the reaction was carried out in dichloromethane in the presence of triethylamine at a controlled temperature of 273 K for a specific duration to achieve the desired product. nih.govresearchgate.net The use of specific coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) is also a common strategy to facilitate amide bond formation and improve reaction efficiency. nih.govresearchgate.netgalaxypub.co

The table below illustrates the effect of different solvents on the yield of a model reaction for derivative synthesis.

| Solvent | Temperature | Yield (%) |

|---|---|---|

| Ethanol | Reflux | 58 |

| Methanol | Reflux | 47 |

| Acetonitrile | Reflux | 65 |

| Tetrahydrofuran (THF) | Reflux | 51 |

| N,N-dimethylformamide (DMF) | Reflux | 80 |

| Ethanol | Room Temperature | Trace |

| Methanol | Room Temperature | Trace |

| Acetonitrile | Room Temperature | Trace |

| Tetrahydrofuran (THF) | Room Temperature | Trace |

| N,N-dimethylformamide (DMF) | Room Temperature | Trace |

Structural Elucidation and Conformational Analysis of 2 2,6 Dichlorophenyl Acetamide Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the chemical structure and identifying the functional groups present in 2-(2,6-dichlorophenyl)acetamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. In the case of acetamide (B32628) derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. st-andrews.ac.uk

For instance, in N,N-bis(2-hydroxyethyl)acetamide, the restricted rotation around the amide bond leads to the non-equivalence of the two hydroxyethyl (B10761427) groups, resulting in a doubling of signals for the CH₂N and CH₂O groups in both ¹H and ¹³C NMR spectra at room temperature. st-andrews.ac.uk A variable temperature study of this compound in a solvent like deuterated dimethyl sulfoxide (B87167) (CD₃SOCD₃) can determine the free energy barrier to rotation, which was found to be 75.6 ± 0.2 kJ mol⁻¹. st-andrews.ac.uk

Table 1: Representative NMR Data for an Acetamide Derivative

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹H | 2.15 (s, CH₃), 3.61 (t, CH₂N), 3.62 (t, CH₂N), 4.21 (t, CH₂O), 4.23 (t, CH₂O) |

| ¹³C | Carbonyl, CH₂N (two signals), CH₂O (two signals) |

Note: This is a representative example. Specific chemical shifts will vary depending on the exact derivative and solvent used. Data based on findings for N,N-bis(2-hydroxyethyl)acetamide. st-andrews.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule. For this compound derivatives, the IR spectrum will show characteristic absorption bands corresponding to the various bonds present.

Key vibrational frequencies to note include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and the C-Cl stretching of the dichlorophenyl ring. For example, in the related compound 2-(2,4-dichlorophenoxy)-N-(3-methylphenyl)acetamide, the IR spectrum would show these characteristic peaks. spectrabase.com Similarly, the IR spectrum of 2,6-dichlorophenol (B41786) displays a broad peak around 3448 cm⁻¹ corresponding to the O-H stretch. researchgate.net

Table 2: Typical IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3500 |

| C=O (Amide) | Stretching | 1630 - 1680 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C-Cl | Stretching | 600 - 800 |

Note: These are general ranges and the exact position of the peaks can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.

Analysis of Crystal Structures of 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

The crystal structure of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been determined to be triclinic. nih.gov The analysis reveals that the molecule exists in a specific conformation in the solid state.

Table 3: Crystal Data for 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈Cl₂N₂OS |

| Molecular Weight | 287.15 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1278 (4) |

| b (Å) | 8.4434 (4) |

| c (Å) | 10.3637 (6) |

| α (°) | 95.341 (4) |

| β (°) | 106.140 (5) |

| γ (°) | 96.745 (4) |

| Volume (ų) | 589.80 (6) |

| Z | 2 |

Data obtained from crystallographic studies. researchgate.netnih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Interactions)

In the crystal lattice of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, molecules are linked through intermolecular hydrogen bonds. researchgate.netnih.gov Specifically, pairs of N—H···N hydrogen bonds form inversion dimers, which then stack along the a-axis. nih.gov This hydrogen bonding pattern is described by the graph-set motif R₂²(8). researchgate.netnih.gov

In a related compound, 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, similar N—H···N hydrogen bonds are observed, also forming an R₂²(8) graph-set motif, along with weak C—H···O intermolecular interactions. nih.gov These interactions contribute to the stability of the crystal packing. researchgate.netnih.gov In another related structure, 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide, the crystal packing is further stabilized by C—H···π interactions and π–π interactions. nih.gov

Conformational Analysis of the Dichlorophenyl and Acetamide Moieties

The conformation of the molecule is defined by the spatial arrangement of its different parts. In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the mean plane of the dichlorophenyl ring is significantly twisted with respect to the plane of the thiazole (B1198619) ring, with a dihedral angle of 79.7 (7)°. researchgate.netnih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial for validating the empirical formula of a newly synthesized or isolated substance. The technique provides the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N), which can then be compared against the theoretical values calculated from the proposed molecular formula.

For the compound this compound, the molecular formula is established as C₈H₇Cl₂NO. nih.govnist.gov Based on this formula, the molecular weight of the compound is calculated to be approximately 204.05 g/mol . nih.gov

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements (C = 12.01 g/mol , H = 1.008 g/mol , Cl = 35.45 g/mol , N = 14.01 g/mol , O = 16.00 g/mol ).

The theoretical percentages are as follows:

Carbon (C): (8 * 12.01 / 204.05) * 100% = 47.08%

Hydrogen (H): (7 * 1.008 / 204.05) * 100% = 3.46%

Nitrogen (N): (1 * 14.01 / 204.05) * 100% = 6.87%

Chlorine (Cl): (2 * 35.45 / 204.05) * 100% = 34.75%

Oxygen (O): (1 * 16.00 / 204.05) * 100% = 7.84%

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (C₈H₇Cl₂NO)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 47.08 | Data not available |

| Hydrogen (H) | 3.46 | Data not available |

| Nitrogen (N) | 6.87 | Data not available |

The close correlation between the theoretical and experimental values in a real-world scenario would provide strong evidence for the successful synthesis and purity of this compound, thereby validating its empirical and molecular formula.

Pharmacological and Biological Profile of 2 2,6 Dichlorophenyl Acetamide Derivatives

Antimicrobial Efficacy of Related Derivatives

Derivatives of the structurally related compound, 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid, have been synthesized and evaluated for their antibacterial properties. A study investigating various sulfonamide derivatives of this parent compound demonstrated noteworthy activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy was assessed using the cup-plate method and compared against standard antibiotics such as penicillin, chloramphenicol, and ampicillin. The results indicated that the synthesized derivatives exhibited satisfactory antibacterial activity in comparison to these established drugs. yu.edu.jo

Research into the antifungal potential of acetamide (B32628) derivatives has shown promising results, particularly with compounds structurally similar to 2-(2,6-dichlorophenyl)acetamide. One such compound, 2-chloro-N-phenylacetamide, has demonstrated significant antifungal and fungicidal activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.brresearchgate.net

In vitro studies determined the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 2-chloro-N-phenylacetamide against these Candida species. The MIC values ranged from 128 to 256 µg/mL, while the MFC values were between 512 and 1,024 µg/mL. scielo.brresearchgate.net Further investigations into its mechanism of action revealed that the compound does not appear to exert its antifungal effect by binding to ergosterol (B1671047) in the fungal cell membrane or by causing damage to the cell wall. scielo.brresearchgate.net

Another study focusing on 2-chloro-N-phenylacetamide against clinical isolates of Candida tropicalis and Candida parapsilosis reported MIC values ranging from 16 to 256 µg/mL, indicating potent fungicidal activity. nih.govresearchgate.net Additionally, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species. nih.gov

The following table summarizes the antifungal activity of 2-chloro-N-phenylacetamide against various Candida species as reported in the literature.

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | 128 - 256 | 512 - 1024 | scielo.brresearchgate.net |

| Candida parapsilosis | 128 - 256 | 512 - 1024 | scielo.brresearchgate.net |

| Candida tropicalis | 16 - 256 | Not Reported | nih.govresearchgate.net |

| Candida parapsilosis | 16 - 256 | Not Reported | nih.govresearchgate.net |

The ability of acetamide derivatives to inhibit the formation of microbial biofilms is a significant area of research. Biofilms are communities of microorganisms encased in a self-produced matrix, which can confer resistance to antimicrobial agents.

Studies on 2-chloro-N-phenylacetamide have demonstrated its efficacy in inhibiting biofilm formation by Candida albicans and Candida parapsilosis. scielo.brresearchgate.net The compound was shown to inhibit up to 92% of biofilm formation and was capable of disrupting up to 87% of pre-formed biofilms. researchgate.net This inhibitory effect was observed to be concentration-dependent, with a 50% inhibition of biofilm formation occurring at sub-inhibitory concentrations (MIC/4). researchgate.net

Further research on Candida tropicalis and Candida parapsilosis confirmed the antibiofilm properties of 2-chloro-N-phenylacetamide. nih.govresearchgate.net It was found to inhibit in vitro biofilm formation at all tested concentrations and also reduced the biomass of mature biofilms. researchgate.net In an ex vivo model using human nail fragments, the compound inhibited biofilm formation and reduced the biomass of mature biofilms by more than 50% at its MIC. researchgate.net

The following table provides a summary of the biofilm inhibition properties of 2-chloro-N-phenylacetamide.

Table 2: Biofilm Inhibition by 2-chloro-N-phenylacetamide

| Fungal Species | Activity | Observations | Reference |

|---|---|---|---|

| Candida albicans | Inhibition of formation and disruption of pre-formed biofilms | Up to 92% inhibition of formation; Up to 87% disruption of pre-formed biofilms. | scielo.brresearchgate.net |

| Candida parapsilosis | Inhibition of formation and disruption of pre-formed biofilms | Up to 92% inhibition of formation; Up to 87% disruption of pre-formed biofilms. | scielo.brresearchgate.net |

| Candida tropicalis | Inhibition of formation and reduction of mature biofilm biomass | Significant inhibition at all tested concentrations. | nih.govresearchgate.net |

| Candida parapsilosis | Inhibition of formation and reduction of mature biofilm biomass | Significant inhibition at all tested concentrations. | nih.govresearchgate.net |

Anti-inflammatory and Analgesic Potential

Derivatives of this compound share a structural heritage with potent anti-inflammatory agents. Their biological activity is primarily rooted in their ability to modulate the inflammatory cascade, particularly the pathways leading to pain and swelling.

Inhibition of Prostaglandin (B15479496) Synthesis

The anti-inflammatory and analgesic effects of this compound derivatives are largely attributed to their ability to inhibit the synthesis of prostaglandins (B1171923) (PGs). Prostaglandins are key lipid mediators in the body that are responsible for inducing inflammation, pain, and fever at sites of injury or infection. The mechanism of action involves blocking the activity of cyclooxygenase (COX) enzymes, which are crucial for converting arachidonic acid into prostaglandins. nih.gov By reducing the production of these inflammatory mediators, these compounds can effectively alleviate inflammatory symptoms. The well-known non-steroidal anti-inflammatory drug (NSAID) Diclofenac (B195802), chemically known as 2-[(2,6-dichloroanilino)phenyl]acetic acid, functions precisely through this mechanism. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition Studies (e.g., COX-1, COX-2)

Cyclooxygenase exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in maintaining normal physiological functions, while COX-2 is induced during inflammation and is responsible for the elevated production of prostaglandins at the site of inflammation.

Diclofenac, a parent compound to this family of derivatives, is recognized as a non-selective inhibitor, meaning it blocks the action of both COX-1 and COX-2 enzymes. Research into new derivatives, including various 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles derived from 2-[(2,6-dichloroanilino)phenyl]acetic acid, has demonstrated anti-inflammatory activity comparable to that of diclofenac. nih.gov This suggests that these novel derivatives likely share the same mechanism of non-selective COX inhibition, contributing to their anti-inflammatory effects. nih.gov

In Vivo Analgesic Activity Assessments of Related Derivatives

The pain-relieving effects of these compounds have been confirmed in preclinical animal models. In a notable study, newly synthesized derivatives of 2-[(2,6-dichloroanilino)phenyl]acetic acid were evaluated for their analgesic properties using the acetic acid-induced writhing test in mice. nih.govnih.gov This test induces a painful response, and the reduction in the number of "writhes" indicates an analgesic effect. The study found that several of the novel compounds exhibited significant analgesic activity, demonstrating their potential to alleviate pain in vivo. nih.govnih.gov This analgesic action is directly linked to their ability to inhibit prostaglandin synthesis, as previously described. nih.gov

Enzyme Inhibition Studies

Beyond their anti-inflammatory and analgesic effects, derivatives of this compound have been investigated for their ability to inhibit other specific enzymes, opening avenues for different therapeutic applications.

Cytochrome P450 Enzyme Inhibition (CYP1A2, CYP2C19, CYP2D6) by N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

Cytochrome P450 (CYP) enzymes are a critical family of enzymes primarily found in the liver that are responsible for metabolizing a vast majority of drugs. Inhibition of specific CYP isoforms can lead to significant drug-drug interactions. Despite its relevance as a known impurity of Diclofenac, specific studies detailing the inhibitory activity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide on the key metabolizing enzymes CYP1A2, CYP2C19, and CYP2D6 are not available in the reviewed scientific literature. Further research is required to characterize the interaction of this specific compound with the cytochrome P450 system.

Urease Inhibitory Activity of Novel Derivatives

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In humans, the urease produced by the bacterium Helicobacter pylori is a key factor in the development of gastritis and peptic ulcers. drugbank.com Therefore, inhibiting this enzyme is a promising strategy for treating H. pylori infections.

Recent research has demonstrated that novel sulfonamide-1,2,3-triazole-acetamide derivatives are potent inhibitors of urease. drugbank.com In one study, all newly synthesized compounds in this class showed significantly more potent inhibition of jack bean urease than the standard inhibitor, thiourea (B124793). drugbank.com For instance, the most active compound, a N-2-methylphenylacetamide derivative (11b), exhibited an IC50 value of 0.12 µM, making it approximately 198 times more potent than thiourea (IC50 = 23.76 µM). drugbank.com These findings highlight the potential of this chemical scaffold in developing new anti-ulcer agents.

Mentioned Compounds

| Compound Name |

| This compound |

| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide |

| Diclofenac |

| N-2-methylphenylacetamide derivative (11b) |

| Thiourea |

Central Nervous System (CNS) Activities of Guanfacine (N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide)

Guanfacine is a well-established centrally-acting agent whose primary mechanism involves the stimulation of α2-adrenergic receptors. droracle.ai Its therapeutic effects are largely attributed to its action within the central nervous system, particularly in the brain stem and prefrontal cortex. droracle.aiyoutube.com

Guanfacine functions as a selective alpha-2A adrenergic receptor agonist. patsnap.com This selectivity for the α2A subtype, which is highly prevalent in the prefrontal cortex, is a key aspect of its pharmacological profile. youtube.compatsnap.com The activation of these postsynaptic receptors enhances norepinephrine (B1679862) signaling, which is crucial for executive functions such as attention and impulse control. droracle.aipatsnap.com

The mechanism of action at the cellular level involves the inhibition of cyclic AMP (cAMP) production upon receptor stimulation. nih.gov This reduction in cAMP leads to the closing of HCN (hyperpolarization-activated cyclic nucleotide-gated) and KCNQ potassium channels, which in turn stabilizes neuronal membrane potentials and enhances the efficiency of neuronal signaling in the prefrontal cortex. pharmacyfreak.com This process is believed to improve working memory and attention. nih.gov Furthermore, the stimulation of α2A receptors has been associated with the growth and maturation of dendritic spines on pyramidal neurons in the medial prefrontal cortex, which are linked to learning and memory. nih.gov In the brainstem, activation of α2A receptors leads to a decrease in sympathetic outflow from the central nervous system, resulting in reduced peripheral vascular resistance and a lower heart rate. droracle.aipharmacyfreak.com

Guanfacine's selectivity for the α2A receptor subtype is notably higher than that of other α2 agonists like clonidine, which also interacts with α2B and α2C receptors. youtube.com This selectivity may contribute to its specific efficacy profile. youtube.com

Table 1: Guanfacine's Mechanism of Action

| Feature | Description |

| Primary Target | Alpha-2A Adrenergic Receptors patsnap.com |

| Location of Action | Prefrontal Cortex, Brainstem droracle.aipatsnap.com |

| Cellular Effect | Inhibition of cAMP production, closure of HCN and KCNQ potassium channels nih.govpharmacyfreak.com |

| Neuronal Effect | Enhanced neuronal signaling efficiency, promotion of dendritic spine growth nih.govpharmacyfreak.com |

| Neurotransmitter Modulation | Enhances norepinephrine regulation patsnap.com |

A number of derivatives of quinazolin-4(3H)-one, which are structurally related to this compound, have been synthesized and evaluated for their anticonvulsant properties. These studies often utilize models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures to assess efficacy.

Research has shown that certain 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives exhibit moderate to significant anticonvulsant activity when compared to standard drugs like diazepam. nih.gov The design of these compounds is often inspired by the structure of methaqualone, a known sedative-hypnotic with anticonvulsant properties. mdpi.comuran.ua The proposed mechanism for some of these derivatives involves the positive allosteric modulation of the GABAA receptor. mdpi.comnuph.edu.ua Molecular docking studies suggest that these compounds may bind to the allosteric site of the GABAA receptor, similar to benzodiazepines. mdpi.comnuph.edu.ua For instance, the N1 atom of the quinazolin-4-one ring is proposed to form a hydrogen bond with specific amino acid residues within the benzodiazepine (B76468) binding site of the GABAA receptor. mdpi.com

In one study, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide was identified as a potent anticonvulsant, completely protecting laboratory animals from PTZ-induced seizures and mortality. uran.uaresearchgate.net Further modification of this lead compound, through the synthesis of 1-benzyl-substituted derivatives, aimed to improve the pharmacological profile. uran.uaresearchgate.net The anticonvulsant activity of these compounds appears to be influenced by the nature and position of substituents on the aryl rings. mdpi.com

Table 2: Anticonvulsant Activity of Selected Quinazoline-Acetamide Derivatives

| Compound Type | Proposed Mechanism | Experimental Model | Key Findings |

| 3-Substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | GABAA Receptor Positive Allosteric Modulation mdpi.com | Maximal Electroshock (MES) nih.gov | Moderate to significant activity compared to diazepam. nih.gov |

| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | GABAA Receptor Positive Allosteric Modulation nuph.edu.ua | Pentylenetetrazole (PTZ) induced seizures uran.uaresearchgate.net | Complete protection from seizures and mortality. uran.uaresearchgate.net |

| 1-Benzyl-substituted N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-quinazolin-3-yl)acetamides | GABAA Receptor Positive Allosteric Modulation uran.ua | Pentylenetetrazole (PTZ) induced seizures uran.ua | Anticonvulsant potential confirmed. uran.ua |

N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA) is an analogue of the local anesthetic lidocaine (B1675312). nih.gov Its pharmacological profile has been characterized to determine its effects on the central nervous system.

Studies have demonstrated that LIA exhibits both anesthetic and sedative-hypnotic properties. nih.gov In animal models, LIA (at a 2% concentration) showed anesthetic activity comparable to 2% lidocaine in tests such as the corneal reflex, infiltration anesthesia, and tail immersion tests. nih.gov

Furthermore, LIA produces a dose-dependent sedative-hypnotic effect in mice, similar to that observed with lidocaine. nih.gov This is characterized by a reduction in ambulatory activity and potentiation of sodium pentobarbital-induced hypnosis. nih.gov Unlike lidocaine, which can induce seizures at high doses, LIA did not produce seizures and also did not prevent PTZ-induced seizures, indicating a different CNS excitability profile. nih.gov LIA also did not demonstrate anti-anxiety activity in the models tested. nih.gov In addition to its CNS effects, LIA has been identified as a vasorelaxant and produces a hypotensive effect in vivo. nih.govcurehunter.com

Table 3: CNS Effects of LIA vs. Lidocaine

| Pharmacological Effect | N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA) | Lidocaine |

| Anesthetic Activity | Present and comparable to lidocaine nih.gov | Present nih.gov |

| Sedative-Hypnotic Effect | Present, dose-dependent nih.gov | Present, dose-dependent nih.gov |

| Seizure Induction at High Doses | Not observed nih.gov | Observed nih.gov |

| Anticonvulsant Activity (vs. PTZ) | Not observed nih.gov | Not specified |

| Anti-anxiety Activity | Not observed nih.gov | Not observed nih.gov |

Mechanistic Investigations of Biological Actions of 2 2,6 Dichlorophenyl Acetamide Derivatives

Molecular Target Identification and Ligand-Receptor Interactions

The biological effects of 2-(2,6-dichlorophenyl)acetamide derivatives are initiated by their interaction with specific molecular targets. Identifying these targets and characterizing the nature of the ligand-receptor interactions are fundamental to understanding their mechanism of action.

Research has shown that derivatives of this compound can act as precursors for potent inhibitors of viral enzymes. For instance, (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide is a key synthetic precursor for α-anilinophenylacetamide derivatives, which are known to be specific inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. nih.gov The crystal structure of this precursor reveals specific intermolecular interactions, such as N—H···O hydrogen bonds, that contribute to its stability and reactivity. nih.gov

Furthermore, related dichlorophenyl acetamide (B32628) derivatives have been studied for their interactions with G-protein coupled receptors (GPCRs). For example, 2-(3,4-dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide is known to interact with delta-type and kappa-type opioid receptors. Computational and experimental methods, such as molecular docking and binding assays, are employed to elucidate the specific binding modes and affinities of these ligands to their receptor targets. researchgate.net Techniques like pH-dependent protein precipitation (pHDPP) are also utilized for the proteome-wide identification of drug targets, revealing potential new therapeutic applications for these compounds. rsc.org

Interactive Table: Ligand-Receptor Interaction Data

| Derivative Name | Molecular Target | Interaction Type |

| α-Anilinophenylacetamide derivatives | HIV-1 Reverse Transcriptase | Inhibition |

| 2-(3,4-dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide | Delta-type opioid receptor | Interaction |

| 2-(3,4-dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide | Kappa-type opioid receptor | Interaction |

Cellular Pathway Modulation

Beyond direct target engagement, this compound derivatives can exert their biological effects by modulating various cellular pathways. This modulation can lead to significant changes in cell behavior, including cell cycle progression and survival.

Cell Cycle Arrest (e.g., G2/M phase) by N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

A notable effect of some this compound derivatives is the induction of cell cycle arrest, a critical mechanism for controlling cell proliferation, particularly in cancer cells. taylorandfrancis.comnih.gov The compound N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is a key example of a derivative with the potential to influence cell cycle progression. nih.govbldpharm.com

Studies on structurally related compounds have demonstrated that they can induce cell cycle arrest at the G2/M phase. nih.gov This arrest prevents cells from entering mitosis, thereby halting their division. The mechanism often involves the modulation of key cell cycle regulatory proteins. For instance, some anticancer agents induce G2/M arrest by down-regulating the expression of cyclin B1 and cdc2, proteins essential for the G2 to M transition. nih.govresearchgate.net Concurrently, an up-regulation of p21, a cyclin-dependent kinase inhibitor, can contribute to this cell cycle blockade. nih.govnih.gov The accumulation of cells in the G2/M phase is a common strategy employed by various chemotherapeutic agents to inhibit tumor growth. taylorandfrancis.comfrontiersin.org

Apoptosis Induction

In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is another significant mechanism of action for many biologically active compounds, including derivatives of this compound. nih.govnih.gov

Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. The induction of apoptosis by chemical agents can occur through intrinsic or extrinsic pathways. Research on various compounds has shown that they can trigger apoptosis by increasing the expression of pro-apoptotic proteins like Bax and Bad, while decreasing the levels of anti-apoptotic proteins such as Livin. nih.gov The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a hallmark of this process. nih.govnih.gov The induction of apoptosis is often linked to cell cycle arrest, as the cellular machinery that halts cell division can also initiate the cell death program. nih.govnih.gov

Differentiation of Antimicrobial Mechanisms (e.g., versus Ergosterol (B1671047) Binding or Cell Wall Damage)

Derivatives of this compound have also been investigated for their antimicrobial properties. nih.gov Differentiating their mechanisms of action from those of established antimicrobial agents is essential for understanding their potential and for the development of new drugs to combat resistant pathogens.

One common target for antifungal agents is ergosterol, a vital component of fungal cell membranes. Some antifungal drugs, like amphotericin B, are known to bind to ergosterol, leading to membrane disruption. nih.gov The investigation into whether this compound derivatives act via a similar mechanism, or through other means such as inhibiting cell wall synthesis, is an active area of research. nih.gov

Studies on other chlorinated N-arylcinnamamides have shown that their antimicrobial activity can be independent of mechanisms targeted by existing drugs, suggesting novel modes of action. mdpi.com The development of agents with dual mechanisms of action, such as simultaneous disruption of the bacterial membrane and binding to bacterial DNA, represents a promising strategy to overcome antibiotic resistance. nih.gov

Elucidation of Enzyme Inhibition Modes (e.g., Competitive, Non-competitive)

The inhibition of specific enzymes is a primary mechanism through which many drugs exert their therapeutic effects. For this compound derivatives, understanding the mode of enzyme inhibition—whether it is competitive, non-competitive, or uncompetitive—provides crucial insights into their interaction with the target enzyme and can guide further drug design.

Research into biaryl acetamide derivatives has led to the discovery of selective inhibitors of sphingosine (B13886) kinase-2 (SphK2), an enzyme implicated in cancer. researchgate.net Molecular dynamics simulations and biochemical assays are used to determine how these inhibitors bind to the enzyme's active site or allosteric sites. These studies help to elucidate whether the inhibitor competes with the natural substrate for binding to the active site (competitive inhibition) or binds to a different site to alter the enzyme's conformation and activity (non-competitive or uncompetitive inhibition). researchgate.net

Neurotransmitter System Modulation (e.g., GABA-ergic, Glycinergic, Adenosinergic Pathways for Anticonvulsants)

Derivatives of this compound have shown potential as anticonvulsant agents, suggesting their ability to modulate neurotransmitter systems in the central nervous system. nih.gov

The anticonvulsant effects of these compounds may be mediated through various pathways, including the enhancement of inhibitory neurotransmission or the suppression of excitatory neurotransmission. Key inhibitory neurotransmitter systems in the brain include the GABAergic and glycinergic systems. Modulation of these systems, for instance by acting on GABA or glycine (B1666218) receptors or transporters, can lead to a reduction in neuronal excitability and thus prevent seizures. nih.govresearchgate.netnih.govfrontiersin.org

The adenosinergic system also plays a role in seizure modulation. Adenosine (B11128), acting through its receptors, can have anticonvulsant effects. Studies on adenosine analogues have shown that they can prevent seizures by modulating the release of other neurotransmitters like glutamate (B1630785) and dopamine (B1211576). nih.gov The investigation into how this compound derivatives interact with these neurotransmitter systems is crucial for understanding their anticonvulsant properties and for the development of novel treatments for epilepsy.

Interactive Table: Neurotransmitter System Modulation

| Neurotransmitter System | Potential Mechanism of Action | Therapeutic Implication |

| GABA-ergic | Enhancement of inhibitory neurotransmission | Anticonvulsant |

| Glycinergic | Enhancement of inhibitory neurotransmission | Anticonvulsant, Pain modulation |

| Adenosinergic | Modulation of neurotransmitter release (e.g., glutamate, dopamine) | Anticonvulsant |

Structure Activity Relationship Sar Studies on 2 2,6 Dichlorophenyl Acetamide Derivatives

Impact of Aromatic Substituents on Biological Potency and Selectivity

The nature and position of substituents on the aromatic rings of 2-(2,6-dichlorophenyl)acetamide derivatives are pivotal in determining their interaction with biological targets.

Role of Halogenation Patterns on Phenyl Rings

The presence and positioning of halogen atoms on the phenyl ring of acetamide (B32628) derivatives significantly modulate their biological activity. While direct comparative studies on the biological activity of various dichlorophenylacetamide isomers are limited, theoretical and experimental data from related compounds offer valuable insights.

A theoretical study on dichloro-substituted (1,3-thiazol-2-yl)acetamides, including the 2,6-dichloro isomer, suggests that the position of the chlorine atoms influences the electronic properties and, consequently, the reactivity and potential biological activity of the molecule. researchgate.net The study indicated that the (3,4)-dichloro-substituted molecule was potentially more biologically active among the studied isomers. researchgate.net

In a series of 2-aryl-2-(pyridin-2-yl)acetamides developed as anticonvulsants, SAR trends indicated that the highest activity was observed in unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring. nih.gov This suggests that the substitution pattern is crucial for optimal interaction with the biological target.

The following table summarizes the impact of different halogenation patterns on the biological activity of related acetamide derivatives.

| Compound/Derivative Class | Halogenation Pattern | Observed Impact on Biological Activity | Reference |

| Dichloro-substituted (1,3-thiazol-2-yl)acetamides | 2,6-dichloro vs. 3,4-dichloro | Theoretical studies suggest the 3,4-dichloro isomer may be more active. | researchgate.net |

| 2-Aryl-2-(pyridin-2-yl)acetamides | Ortho- and meta- substitution | Highest anticonvulsant activity observed with these patterns. | nih.gov |

| N-phenyl-2,2-dichloroacetamides | 3,5-disubstitution on N-phenyl ring | Satisfactory anticancer potency. | researchgate.net |

Influence of N-Substituent Groups (e.g., Phenyl, Thiazolyl, Piperidinyl, Diaminomethylidene)

The substituent group attached to the nitrogen atom of the acetamide moiety (N-substituent) plays a crucial role in defining the biological activity and target selectivity of this compound derivatives.

Phenyl and Substituted Phenyl Groups: The introduction of a phenyl group at the N-position can lead to potent biological activity. For instance, novel N-phenyl dichloroacetamide derivatives have been synthesized and evaluated as anticancer agents, with some analogues showing significant cytotoxic activities. uran.ua

Thiazolyl Group: The incorporation of a thiazole (B1198619) ring as an N-substituent has been a subject of interest due to the structural similarity of the resulting N-substituted 2-arylacetamides to the side chain of natural benzylpenicillin. researchgate.net The crystal structure of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been reported, highlighting its structural features. researchgate.net Theoretical studies on dichloro-substituted (1,3-thiazol-2-yl)acetamides have also been conducted to understand their chemical reactivity and biological activity. researchgate.net

Piperidinyl Group: A notable example is N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, an analogue of lidocaine (B1675312). This compound has been shown to possess anesthetic activity comparable to lidocaine but with a potentially better safety profile, as it did not produce seizures at high doses in mice. nih.gov This demonstrates that the piperidinyl group can confer desirable pharmacological properties.

Diaminomethylidene Group: The diaminomethylidene group (guanidino group) is another N-substituent that has been explored. A compound featuring this group, N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide, has been documented in chemical databases. researchgate.net While specific biological activity data for this particular derivative is not detailed in the available literature, guanidine-containing compounds are known to interact with various biological targets.

The table below presents examples of N-substituted this compound derivatives and their associated biological contexts.

| N-Substituent | Example Compound/Derivative Class | Associated Biological Context/Activity | Reference |

| Phenyl | Novel N-phenyl dichloroacetamide derivatives | Anticancer activity | uran.ua |

| Thiazolyl | 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Structural similarity to benzylpenicillin | researchgate.net |

| Piperidinyl | N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide | Anesthetic activity | nih.gov |

| Diaminomethylidene | N-(Diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide | Documented chemical structure | researchgate.net |

Scaffold Modifications and Linker Effects

Alterations to the core structure and the connecting groups within the molecule can have profound effects on the biological activity of this compound derivatives.

Variation of Acetamide Linkage and its Impact on Activity

The acetamide linkage is a critical component of the this compound scaffold, and its modification can significantly impact potency. In a study of aryl acetamide triazolopyridazines as anti-cryptosporidium agents, it was noted that acetamide derivatives demonstrated improved potency over their urea (B33335) counterparts. nih.gov This suggests that the nature of the linker between the aryl group and the rest of the molecule is a key determinant of biological activity.

Furthermore, the synthesis of a potent and selective human dopamine (B1211576) D1 positive allosteric modulator, LY3154207, which is a complex derivative of this compound, involved extensive SAR studies. nih.gov While this study focused on a larger, more complex scaffold, the core 2-(2,6-dichlorophenyl)acetyl group was a key building block, and its attachment to a complex amine highlighted the importance of the amide bond in the final molecule's activity. nih.gov

Comparative Analysis with Structurally Similar Compounds and Analogues

Comparing this compound derivatives with structurally similar compounds provides valuable context for understanding their SAR.

One of the most relevant comparators is diclofenac (B195802), a widely used nonsteroidal anti-inflammatory drug (NSAID), which has a 2-(2,6-dichloroanilino)phenylacetic acid structure. The key difference is the amino linkage directly to the phenylacetic acid moiety in diclofenac, as opposed to the acetamide structure. Studies on amino acid conjugates of diclofenac have shown that modifications to the carboxylic acid group can retain considerable anti-inflammatory and analgesic activity while potentially reducing ulcerogenic effects. This highlights the importance of the terminal functional group for both efficacy and side-effect profiles.

Another interesting comparison can be made with N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, which is an analogue of the local anesthetic lidocaine. nih.gov This compound shares the N-(2,6-dichlorophenyl)acetamide core with the parent compound but has a different substituent attached to the acetyl group. The fact that this lidocaine analogue exhibits similar anesthetic activity underscores how the core scaffold contributes to a specific pharmacological effect, which can then be modulated by other parts of the molecule. nih.gov

Furthermore, the study of (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide, a precursor for an HIV-1 inhibitor, provides another point of comparison. The replacement of the carbonyl oxygen of the acetamide with a phenylimino group leads to a different class of compounds with distinct biological activities.

Finally, a theoretical study comparing the chemical reactivity and biological activity of (2,4)-dichloro, (2,6)-dichloro, and (3,4)-dichloro substituted (1,3-thiazol-2-yl)acetamides provides a computational basis for comparing isomers. researchgate.net The study found that the (3,4)-dichloro substituted molecule was predicted to be the most active, suggesting that even subtle changes in the position of the chloro substituents can have a significant impact on biological potential. researchgate.net

The table below provides a comparative overview of this compound and its analogues.

| Compound | Structural Core | Key Biological Activity/Finding |

| This compound | This compound | Parent compound for a range of biologically active derivatives. |

| Diclofenac | 2-(2,6-Dichloroanilino)phenylacetic acid | Potent anti-inflammatory agent. |

| N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide | N-(2,6-Dichlorophenyl)acetamide | Anesthetic activity similar to lidocaine. nih.gov |

| (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide | 2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide | Precursor to an HIV-1 inhibitor. |

| Dichloro-substituted (1,3-thiazol-2-yl)acetamides | Dichlorophenyl-N-(1,3-thiazol-2-yl)acetamide | Theoretical studies predict varying activity based on chlorine position. researchgate.net |

Computational Chemistry and in Silico Modeling in the Study of 2 2,6 Dichlorophenyl Acetamide Derivatives

Molecular Docking Simulations for Target Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the affinity of ligands for biological targets such as enzymes and receptors.

Cyclooxygenase (COX) enzymes are key targets in the development of anti-inflammatory drugs. Molecular docking studies have been employed to investigate the interaction of 2-(2,6-dichlorophenyl)acetamide derivatives with COX enzymes, particularly the inducible isoform, COX-2.

In one study, a series of 2-(2-aryl amino) phenyl acetamide (B32628) derivatives were synthesized and subjected to molecular docking against the COX-2 enzyme (PDB ID: 4M11). chemprob.orgsciforum.net The docking results indicated that several of the synthesized compounds effectively interacted with the active site of COX-2. sciforum.net Specifically, compounds with high negative binding scores, suggesting strong affinity, were identified. chemprob.org The validity of these docking results was supported by low root-mean-square deviation (RMSD) values, which were found to be less than 2 Å. chemprob.org The interactions observed often involved key amino acid residues within the active site of the enzyme, comparable to the binding patterns of known COX-2 inhibitors like celecoxib. nih.gov For instance, analysis of docking poses might reveal hydrogen bond interactions with residues such as Tyr355 and Ser530, and hydrophobic interactions with residues like Leu352 and Phe518, which are critical for inhibitor binding. mdpi.com Such studies help in rationalizing the structure-activity relationships and guide the design of more potent and selective COX-2 inhibitors. nih.gov

| Compound | Binding Score (kcal/mol) | RMSD (Å) |

|---|---|---|

| Compound D | High | <2 |

| Compound F | High | <2 |

| Compound H | High | <2 |

| Compound L | High | <2 |

The adrenergic receptor system and other biotargets are implicated in the pathophysiology of epilepsy, making them attractive targets for the development of anticonvulsant drugs. nih.gov Derivatives of this compound have been investigated for their potential anticonvulsant activity through molecular docking studies with various relevant biotargets.

For example, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, a derivative, was studied for its affinity to GABAergic biotargets. uran.ua Docking studies using software like AutoDock Vina can predict the binding affinity of these compounds to targets such as the GABA-A receptor, a key player in seizure modulation. uran.uamdpi.com Research has also explored the interaction of related quinazolinone derivatives with carbonic anhydrase II, another potential anticonvulsant target. nih.gov In some cases, in silico studies have suggested that the anticonvulsant mechanism is more likely due to binding at the allosteric site of the GABA-A receptor rather than inhibition of carbonic anhydrase II, a hypothesis that can be further tested with in vivo assays like the flumazenil (B1672878) antagonism assay. mdpi.comnih.gov The anticonvulsant effects of adrenergic receptor activation, particularly involving α2 and β2 subtypes, also present a rationale for docking studies against these receptors. nih.gov

| Biotarget | Predicted Interaction |

|---|---|

| GABA-A Receptor | Affinity predicted |

| Glycine (B1666218) Receptor | Affinity predicted |

| Adenosine (B11128) A2A Receptor | Affinity predicted |

| GABA Transaminase (GABA-AT) | Affinity predicted |

| Branched-Chain Aminotransferase (BCAT) | Affinity predicted |

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by bacteria such as Helicobacter pylori. nih.govnih.gov Molecular docking has been utilized to screen and design novel urease inhibitors based on the acetamide scaffold.

In silico studies of sulfonamide-1,2,3-triazole-acetamide derivatives have demonstrated their potential as urease inhibitors. nih.gov These studies involve docking the designed compounds into the active site of the urease enzyme, which contains nickel ions crucial for its catalytic activity. nih.govnih.gov The binding energy of the ligand-enzyme complex is calculated, and the interactions with key amino acid residues in the active site are analyzed. For instance, a potent inhibitor might show strong interactions with the nickel ions and surrounding residues. nih.gov Such in silico screening helps in identifying compounds that are likely to be more potent than standard inhibitors like thiourea (B124793), guiding the synthesis and experimental testing of the most promising candidates. nih.gov

| Compound | IC50 (µM) | Binding Energy (in silico) |

|---|---|---|

| 11b (N-2-methylphenylacetamide derivative) | 0.12 | Lower than thiourea |

| 11f (4-methoxy substituent) | Potent | Not specified |

| 11h (2-fluoro substituent) | Potent | Not specified |

| Thiourea (standard) | 23.76 | Not specified |

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. chemprob.org These methods are used to compute various molecular properties and to perform conformational analysis.

For derivatives of this compound, DFT calculations can be used to determine the spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemprob.org The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity. These theoretical calculations can be correlated with experimental findings, such as biological activity, to establish a more comprehensive understanding of the structure-activity relationship. chemprob.org Conformational analysis helps in identifying the most stable three-dimensional structure of the molecule, which is crucial for accurate molecular docking simulations.

Virtual Screening and Lead Optimization Strategies

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This is often followed by lead optimization, where the identified hits are modified to improve their properties.

Web-based tools like SwissADME are widely used in drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. phytojournal.comphytojournal.com These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the discovery process.

For derivatives of this compound, SwissADME can be used to calculate various physicochemical descriptors and predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes. phytojournal.comui.ac.id The platform also assesses the "drug-likeness" of compounds based on rules like Lipinski's rule of five. phytojournal.com The BOILED-Egg model within SwissADME provides a graphical prediction of passive gastrointestinal absorption and brain access. phytojournal.com By using such tools, researchers can filter out compounds with predicted poor pharmacokinetic properties and prioritize the synthesis and testing of more promising candidates, thereby saving time and resources. researchgate.net

| Parameter | Description |

|---|---|

| Gastrointestinal (GI) absorption | Predicts the extent of absorption from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) permeation | Predicts the ability of the compound to cross the blood-brain barrier. |

| CYP (Cytochrome P450) inhibition | Predicts whether the compound is likely to inhibit major drug-metabolizing enzymes. |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. |

| Water Solubility (Log S) | Predicts the solubility of the compound in water, which affects absorption and formulation. |

Integration of In Silico and In Vivo/In Vitro Data for Mechanism Elucidation

The elucidation of the precise mechanism of action for novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of this compound, a comprehensive understanding of their biological effects is achieved through the synergistic integration of computational (in silico) modeling with experimental (in vivo and in vitro) data. This integrated approach allows researchers to build robust hypotheses from computational predictions and then test and refine them through empirical evidence, leading to a more complete picture of the compound's pharmacodynamics and mechanism of action.

The process typically begins with in silico techniques, such as molecular docking, which predict the binding affinity and orientation of a ligand (the acetamide derivative) within the active site of a biological target, such as an enzyme or receptor. These predictions provide a rational basis for prioritizing compounds for synthesis and subsequent biological testing. The insights from these computational models are then validated and expanded upon through in vitro assays, which can measure the compound's activity in a controlled, non-living environment (e.g., enzyme inhibition assays), and in vivo studies, which assess the compound's effects in a living organism (e.g., animal models of a disease).

A key advantage of this integrated strategy is its ability to correlate theoretical binding energies and interactions with observable biological outcomes. For instance, a strong predicted binding affinity from molecular docking should, in theory, correspond to a low IC50 value in an in vitro enzyme inhibition assay and significant efficacy in an in vivo model. Discrepancies between these datasets can be equally informative, pointing to potential off-target effects, metabolic liabilities, or other complex biological phenomena that computational models alone may not capture.

Correlating Docking Scores with In Vivo Analgesic Activity

In a study on acetamide derivatives, researchers synthesized a series of novel compounds and evaluated their potential as analgesic agents. Molecular docking was employed to predict the binding affinity of these compounds to the cyclooxygenase (COX) enzyme, a key target in pain and inflammation pathways. The in silico results were then compared with in vivo analgesic activity, as measured by the hot plate method in animal models.

The data revealed a strong positive correlation between the predicted binding energy from molecular docking and the observed analgesic effect. The compound with the most favorable docking score, indicative of a stable and high-affinity interaction with the COX active site, also demonstrated the most significant analgesic response in the in vivo assay. This convergence of in silico and in vivo data provided compelling evidence that the analgesic mechanism of these acetamide derivatives is, at least in part, mediated by their inhibition of the COX enzyme.

Table 1: Comparison of In Silico Docking Scores and In Vivo Analgesic Activity for Acetamide Derivatives

| Compound | Molecular Docking Score (kcal/mol) | In Vivo Analgesic Response (% increase in latency) |

|---|---|---|

| Derivative 1 | -7.8 | 45% |

| Derivative 2 | -8.5 | 62% |

| Derivative 3 | -6.9 | 31% |

This table is a representative example based on methodologies described in the scientific literature and is intended for illustrative purposes.

Predicting Anticonvulsant Mechanisms through In Silico and In Vivo Approaches

The integration of computational and experimental methods has also been pivotal in characterizing the anticonvulsant properties of certain acetamide derivatives. In one line of research, molecular docking studies were used to predict the interaction of novel compounds with key central nervous system targets, such as the GABA-A receptor. nuph.edu.ua The in silico analysis identified several derivatives with a high predicted affinity for the benzodiazepine (B76468) binding site on the GABA-A receptor, suggesting a potential mechanism for their anticonvulsant effects. nuph.edu.ua

These computational predictions were then followed by in vivo testing using animal models of seizures, such as the pentylenetetrazole (PTZ)-induced seizure model. The results of these in vivo studies largely corroborated the in silico findings, with the compounds predicted to have the strongest interactions with the GABA-A receptor also showing the most potent anticonvulsant activity. This integrated approach not only helped to identify promising lead candidates but also provided a clear, testable hypothesis about their mechanism of action, which could be further explored through more detailed electrophysiological and neurochemical studies.

Table 2: Correlation of Predicted Binding Affinity and In Vivo Anticonvulsant Efficacy

| Compound | Predicted Binding Energy at GABA-A Receptor (kcal/mol) | In Vivo Protection Against Seizures (%) |

|---|---|---|

| Derivative A | -9.2 | 80% |

| Derivative B | -7.5 | 45% |

| Derivative C | -8.8 | 72% |

This table is a representative example based on methodologies described in the scientific literature and is intended for illustrative purposes.

Advanced Research Applications and Prospects for 2 2,6 Dichlorophenyl Acetamide Scaffold

Pharmaceutical Development and Impurity Profiling

The control of impurities in pharmaceutical products is a critical aspect of ensuring drug safety and efficacy. The presence of impurities, even in trace amounts, can potentially impact the safety and quality of the final drug product.

2-(2,6-Dichlorophenyl)acetamide is recognized as a process-related impurity in the synthesis of Diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID). Specifically, it is related to the active pharmaceutical ingredient and can be formed during the manufacturing process. As such, it is used as a certified reference material or pharmaceutical secondary standard for the quality control of diclofenac and its formulations. sigmaaldrich.com These reference standards are essential for analytical applications such as pharmaceutical release testing and method development for both qualitative and quantitative analyses. sigmaaldrich.com

The identification and quantification of such impurities are mandated by stringent regulatory guidelines to ensure the safety and quality of the final drug product. ijmpronline.com High-performance liquid chromatography (HPLC) is a common analytical technique used for the determination of diclofenac and its impurities in pharmaceutical formulations. nih.govbrieflands.com The availability of pure impurity reference standards like this compound is crucial for the validation of these analytical methods. nih.gov

Below is a table of some known impurities of Diclofenac, including their chemical names and classifications.

Table 1: Selected Diclofenac Impurities

| Impurity Name | Chemical Name | Classification |

| Impurity A | 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one | Process Impurity |

| Impurity B | Methyl [2-[(2,6-dichlorophenyl) amino] phenyl]acetate | Process Impurity/Degradant |

| Impurity C | [2-[(2,6-Dichlorophenyl)amino]phenyl]methanol | Process Impurity |

| Impurity D | 2-(2-bromo-6-chlorophenylamino)phenylacetic acid | Process Impurity |

| Impurity F | N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | Process Impurity |

This table is not exhaustive and represents a selection of known impurities.

The formation of impurities during drug synthesis is a significant concern in pharmaceutical manufacturing. For instance, in the synthesis of diclofenac sodium, the formation of 1-(2,6-dichlorophenyl)indolin-2-one (Diclofenac Impurity A) can occur. google.com Research has focused on developing synthetic methods that minimize the formation of such impurities. One approach involves the use of a phase transfer catalyst in the Friedel-Crafts reaction, which allows the reaction to proceed at a lower temperature, thereby reducing the formation of by-products and improving the purity of the final product. google.com

Another strategy involves the careful control of reaction conditions and the purification of intermediates. For example, the synthesis of diclofenac impurity A for use as a reference standard involved refluxing diclofenac free acid in p-xylene (B151628) with a catalytic amount of boric acid, resulting in a high yield of the desired impurity. The purity of the synthesized compound is then rigorously confirmed using various analytical techniques, including FT-IR, DSC, TGA, NMR, and LC-MS.

Modulation of Drug Metabolism via Cytochrome P450 Enzyme Inhibition

The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of a vast number of drugs. nih.govnih.gov Inhibition of these enzymes by a drug or its impurities can lead to significant drug-drug interactions, altering the metabolism of co-administered drugs. nih.gov

Diclofenac itself is primarily metabolized by CYP2C9 and to a lesser extent by CYP3A4. nih.govpharmgkb.org The metabolism of diclofenac can be influenced by other compounds that inhibit or induce these enzymes. nih.gov While there is extensive research on the metabolism of diclofenac and its major metabolites, specific studies detailing the inhibitory effects of the this compound impurity on individual CYP isoforms are not widely available in the public domain. However, the general principle remains that impurities in a drug formulation can potentially interact with metabolizing enzymes. nih.gov Understanding the potential for impurities to inhibit or induce CYP enzymes is a critical part of the safety assessment of any new drug.

Prodrug Design and Formulation Strategies for Enhanced Therapeutic Profiles

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of a drug molecule, such as poor solubility, low bioavailability, or lack of site-specificity. nih.govslideshare.net A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. slideshare.net

The this compound scaffold can be a starting point for the design of prodrugs. For example, modifications to the acetamide (B32628) group could be made to improve properties like solubility or permeability. nih.govorientjchem.org The general approaches to prodrug design include the attachment of a promoiety to a functional group of the parent drug, which is later cleaved by enzymatic or chemical means. nih.gov

While specific examples of marketed prodrugs derived directly from this compound are not prominent, the principles of prodrug design are broadly applicable. For instance, ester and amide derivatives are common strategies to enhance the lipophilicity and, consequently, the absorption of a parent drug. orientjchem.org

Development of Novel Therapeutic Agents based on the this compound Scaffold